molecular formula C27H34N2O2 B2545476 (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole CAS No. 444575-98-8

(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole

Cat. No. B2545476
CAS RN: 444575-98-8
M. Wt: 418.581
InChI Key: QGUCYRUCOLTXBV-DNQXCXABSA-N
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Description

(4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C27H34N2O2 and its molecular weight is 418.581. The purity is usually 95%.
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Scientific Research Applications

Synthesis of 2-Phenyl-4,5-Substituted Oxazoles

Research indicates that compounds similar to (4S,4'S)-2,2'-[2-Phenyl-1-(phenylmethyl)ethylidene]bis[4-(1-methylethyl)-4,5-dihydrooxazole] serve as versatile templates for the synthesis of various 2-phenyl-4,5-substituted oxazoles. These compounds undergo nucleophilic ring-opening and cyclization reactions, facilitating the creation of novel heterocyclic structures with potential applications in material science and pharmacology (Misra & Ila, 2010).

Catalytic Properties and Ligand Synthesis

Novel axially chiral bis(4,5-dihydrooxazoles) have been synthesized and studied for their applications in stereoselective transition-metal catalysis. These compounds, related to the queried chemical structure, have demonstrated efficacy in asymmetric cyclopropanation reactions, highlighting their potential as versatile ligands in catalytic processes (Rippert, 1998).

Antimicrobial and Anticancer Agents

Research on bis-aminomercaptotriazoles and bis-triazolothiadiazoles, which are structurally related to the queried compound, has shown that these molecules exhibit promising anticancer properties. Such findings underscore the potential of these and similar compounds in the development of new therapeutic agents targeting various cancer types (Holla et al., 2002).

Corrosion Inhibition

Compounds with similar structural characteristics to this compound] have been explored for their corrosion inhibition properties. These molecules exhibit significant efficacy in protecting metals from corrosive environments, making them valuable in industrial applications (Bentiss et al., 2009).

Photoreactive Polymer Precursors

Research into photosensitive poly(benzoxazole) precursors demonstrates the potential of compounds with similar frameworks for the development of advanced photoreactive materials. These materials are crucial for the fabrication of fine patterns in electronic devices, offering insights into the application of this compound] in materials science (Ebara et al., 2002).

properties

IUPAC Name

(4S)-2-[1,3-diphenyl-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O2/c1-19(2)23-17-30-25(28-23)27(15-21-11-7-5-8-12-21,16-22-13-9-6-10-14-22)26-29-24(18-31-26)20(3)4/h5-14,19-20,23-24H,15-18H2,1-4H3/t23-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUCYRUCOLTXBV-DNQXCXABSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=NC(CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=N[C@H](CO4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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